Myristyl betaine is a zwitterionic surfactant, meaning it possesses both a positively charged quaternary ammonium group and a negatively charged carboxylate group within the same molecule. This unique structure grants it amphiphilic properties, allowing it to interact with both water and oil. Due to these amphiphilic properties, myristyl betaine finds applications in various scientific research fields, including protein biochemistry and membrane biology [].
For instance, myristyl betaine is often used in protein extraction and purification protocols. It helps solubilize membrane proteins, which are typically difficult to extract due to their hydrophobic regions. Myristyl betaine's mild detergent properties enable the extraction of proteins while maintaining their structure and function [].
Studies suggest that myristyl betaine exhibits antibacterial activity against various bacterial strains. The proposed mechanism involves its interaction with the bacterial cell membrane, leading to disruption and leakage of cellular contents [].
1-Tetradecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt, also known as Myristyl dimethyl glycine, is an amphoteric surfactant with the chemical formula C18H37NO2 and a molecular weight of approximately 299.5 g/mol. This compound features a long hydrophobic tetradecyl chain (C14) and a hydrophilic carboxymethyl group, making it effective in various applications, particularly in personal care products. The presence of both positive and negative charges allows it to function well in different pH environments, enhancing its versatility as a surfactant .
The chemical behavior of 1-Tetradecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt can be understood through its amphoteric nature. It can undergo the following types of reactions:
1-Tetradecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt exhibits several biological activities:
The synthesis of 1-Tetradecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt typically involves the following steps:
1-Tetradecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt finds numerous applications across various industries:
Research into the interactions of 1-Tetradecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt reveals its compatibility with other surfactants and active ingredients:
Several compounds share structural similarities with 1-Tetradecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt. A comparison highlights its unique attributes:
1-Tetradecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt stands out due to its effective amphoteric nature and ability to function across a wide pH range, making it particularly valuable in both personal care and cleaning applications. Its unique synthesis method leads to distinct physical properties that enhance its performance compared to similar compounds.
The synthesis of 1-Tetradecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt, commonly known as myristyl betaine, involves specific reaction pathways that lead to the formation of its characteristic zwitterionic structure. This quaternary ammonium betaine compound contains both a positively charged quaternary ammonium group and a negatively charged carboxylate group within the same molecule, creating an inner salt with unique chemical properties [2].
The primary synthetic route for quaternary ammoniation involves a Menschutkin reaction, which is a bimolecular nucleophilic substitution (SN2) reaction between a tertiary amine and an alkyl halide [3]. In the specific case of 1-Tetradecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt, this reaction occurs between N,N-dimethyltetradecylamine and a haloacetic acid derivative, typically chloroacetic acid or bromoacetic acid [4] [5].
The reaction mechanism proceeds through the following key steps:
Nucleophilic Attack: The tertiary amine nitrogen of N,N-dimethyltetradecylamine acts as a nucleophile, attacking the electrophilic carbon adjacent to the halogen in the haloacetic acid derivative.
Transition State Formation: A pentacoordinate transition state forms, with progressive lengthening of the carbon-halide bond and simultaneous shortening of the carbon-nitrogen bond [3].
Quaternary Ammonium Salt Formation: The carbon-halide bond breaks completely as the nitrogen-carbon bond forms, generating a positively charged quaternary ammonium center.
Carboxylate Formation: The carboxylic acid group deprotonates under appropriate conditions (often facilitated by base or solvent), forming a negatively charged carboxylate group.
Zwitterion Stabilization: The resulting molecule contains both positive and negative charges, forming an internal salt or zwitterion structure [6].
The reaction is typically conducted in polar solvents such as methanol, ethanol, or water, which stabilize the charged transition state and increase the reaction rate [3]. The choice of solvent significantly impacts the reaction efficiency, with higher dielectric constant solvents generally promoting faster reaction rates. However, for betaine synthesis, considerations regarding the stability of the carboxylic acid group may necessitate the use of solvents with moderate polarity, such as chloroform (ε = 4.81), to minimize unwanted side reactions [3].
Temperature control is crucial during quaternary ammoniation, with optimal conditions typically ranging from 40-70°C. Higher temperatures accelerate the reaction but may lead to side product formation, while lower temperatures result in slower reaction rates but potentially higher selectivity [7].
The synthesis of 1-Tetradecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt can be enhanced through catalytic approaches that facilitate the condensation reactions between tetradecylamine derivatives and appropriate reagents. These catalytic methods offer advantages in terms of reaction efficiency, yield, and selectivity.
Several catalytic systems have been developed for the condensation reactions involving tetradecylamine derivatives. Metal oxide catalysts with Lewis acid sites have shown particular promise in facilitating quaternary ammonium salt formation [8]. These catalysts provide coordination sites that can activate the electrophilic carbon of haloacetic acid derivatives, making them more susceptible to nucleophilic attack by the tertiary amine [8]. Common metal oxide catalysts include oxides of Group IIA, IIIA, IIIB, IVA, or IVB metals, such as silica, zirconia, titania, hafnium dioxide, and alumina [8].
The catalytic condensation mechanism typically involves:
Coordination of the haloacetic acid derivative to the Lewis acid site on the catalyst surface, enhancing the electrophilicity of the carbon adjacent to the halogen.
Nucleophilic attack by the tertiary amine (N,N-dimethyltetradecylamine) on the activated carbon.
Formation of the carbon-nitrogen bond with simultaneous cleavage of the carbon-halogen bond.
Desorption of the quaternary ammonium product from the catalyst surface.
The catalytic approach offers several advantages over non-catalyzed methods, including milder reaction conditions, shorter reaction times, and potentially higher yields. For example, the use of appropriate catalysts can reduce reaction temperatures from 70-80°C to 40-50°C while maintaining comparable or improved yields [8].
Recent developments in catalytic synthesis include the use of phase transfer catalysts, which facilitate the reaction between the lipophilic tetradecylamine derivatives and more hydrophilic reagents by promoting interfacial reactions [9]. Additionally, organocatalysts such as thiamine hydrochloride have been employed in condensation reactions, offering environmentally friendly alternatives to metal-based catalysts [9].
A novel approach for synthesizing quaternary ammonium betaine derivatives involves blue LED photocatalysis in aqueous media [4] [5]. This method utilizes aryl diazo acetate and tertiary amines (such as N-Methyl Morpholine, N-Methyl Piperidine, or DABCO) in water under blue LED irradiation for approximately 10 hours [4]. The reaction proceeds through a photoinduced pathway, resulting in the formation of quaternary ammonium betaine products that precipitate from the reaction mixture, simplifying purification [4] [5].
For the specific synthesis of 1-Tetradecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt, the catalyzed condensation of tetradecylamine derivatives typically begins with the preparation of N,N-dimethyltetradecylamine. This can be achieved through the reaction of tetradecylamine with formaldehyde and formic acid via reductive amination, or through direct alkylation with methyl iodide or dimethyl sulfate [10]. The resulting tertiary amine is then subjected to condensation with haloacetic acid derivatives under catalytic conditions to form the desired quaternary ammonium betaine product.
The purification of 1-Tetradecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt and optimization of its synthetic yield are critical aspects of its production process. Various techniques have been developed to ensure high purity and maximize yield, addressing the challenges associated with the zwitterionic nature of this compound.
Several purification methods have been employed for betaine compounds, each with specific advantages and limitations:
Precipitation: This is one of the most straightforward and widely used methods for purifying quaternary ammonium betaines. The addition of non-polar solvents such as ethyl acetate, diethyl ether, or acetone to a solution containing the betaine compound causes precipitation of the target molecule [4] [5]. For 1-Tetradecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt, precipitation is particularly effective due to its zwitterionic character, which reduces solubility in non-polar solvents. The precipitate can be collected by filtration and washed with additional non-polar solvent to remove impurities [4].
Recrystallization: This technique involves dissolving the crude betaine compound in a hot solvent or solvent mixture, followed by controlled cooling to induce crystallization of the pure product [11]. For 1-Tetradecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt, suitable recrystallization solvents include methanol, ethanol, or acetone-water mixtures. The process typically begins with dissolving the compound in the minimum amount of hot solvent, filtering to remove insoluble impurities, and then cooling slowly to room temperature followed by further cooling in an ice bath to maximize crystal formation [11]. The crystals are then collected by filtration and dried under appropriate conditions.
Chromatographic Methods: Column chromatography using silica gel or reverse-phase C18 as the stationary phase can be employed for more challenging purifications [12]. For betaine compounds, mobile phases typically consist of methanol-water or acetonitrile-water gradients, sometimes with the addition of modifiers such as ammonium acetate or formic acid to control ionization [13]. High-Performance Liquid Chromatography (HPLC) provides the highest resolution separation and is particularly useful for analytical purposes and final purification steps [13].
Ion-Exchange Chromatography: Given the ionic nature of quaternary ammonium betaines, ion-exchange resins can be effective for purification. XAD-columns with appropriate counter ions (perchlorate, chloride, phosphate, or nitrate) have been used successfully for the isolation of quaternary ammonium compounds from aqueous media [14].
Maximizing the yield of 1-Tetradecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt synthesis involves several strategies:
Reaction Parameter Optimization: Systematic variation of temperature, reaction time, and reagent ratios can significantly impact yield. For quaternary ammoniation reactions, optimal temperatures typically range from 40-70°C, with reaction times between 3-24 hours [7] [8]. Using excess haloacetic acid derivative (typically 1.2-1.5 equivalents) can drive the reaction to completion by offsetting the equilibrium [7].
Solvent Selection: The choice of solvent significantly affects reaction efficiency. For the synthesis of 1-Tetradecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt, polar solvents such as methanol, ethanol, water, or acetonitrile are commonly used [3]. In some cases, solvent mixtures provide optimal results by balancing solubility and reaction rate considerations.
Catalyst Addition: The use of appropriate catalysts can enhance reaction rates and selectivity. Metal oxide catalysts with Lewis acid sites, phase transfer catalysts, or specific organocatalysts can increase yields by 15-30% compared to uncatalyzed reactions [8] [15].
Multi-step Extraction: For reactions with moderate conversion rates, implementing sequential extraction steps can significantly improve overall recovery. Studies have shown that a three-step extraction process can increase recovery rates from approximately 30-40% in a single extraction to as high as 88% overall [16] [17].
pH Control: For betaine compounds, controlling the pH during synthesis and purification is crucial due to their zwitterionic nature. Optimal pH conditions ensure proper formation of the carboxylate group while maintaining the stability of the quaternary ammonium center [18].
Crystallization Conditions: For purification by crystallization, controlling parameters such as cooling rate, seeding, and solvent composition can significantly impact both yield and purity. Slow cooling generally produces larger, more pure crystals, while rapid cooling may increase yield at the expense of purity [11].
Corrosive;Irritant